5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNGJYQCYGFNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728744 | |
| Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321530-57-7 | |
| Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-iodobenzene, followed by amination. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1321530-57-7
- Molecular Formula : C₆H₄F₃IN₂
- Molecular Weight : 288.01 g/mol
- Storage : Requires sealed, dry storage at 2–8°C to maintain stability .
Its trifluoromethyl and iodo substituents enhance electronic and steric properties, making it valuable for medicinal chemistry and catalysis.
Availability : Currently out of stock, but suppliers offer quantities ranging from 100 mg to 25 g .
Comparison with Structural Analogs
Structural Isomers and Positional Variants
The positional arrangement of iodine and trifluoromethyl groups on the pyridine ring significantly alters physicochemical properties. Key analogs include:
Key Observations :
- Isomer Activity : Positional changes influence dipole moments and hydrogen-bonding capacity. For example, the 5-iodo-4-CF₃ isomer (target compound) may exhibit distinct electronic effects compared to the 5-iodo-2-CF₃ analog due to proximity of substituents .
- Purity & Pricing: Higher purity (97%) is noted for the 4-iodo-5-CF₃ isomer, while the 3-iodo variant (HB430) is priced at $400/g .
Halogen-Substituted Analogs
Replacing iodine with other halogens alters reactivity and molecular weight:
Key Observations :
Functional Group Modifications
Variants with alternative functional groups demonstrate divergent applications:
Key Observations :
- Pharmaceutical Relevance : The pivalamide derivative () was synthesized for Plasmodium inhibition studies, highlighting the role of pyridine derivatives in antimalarial drug discovery .
Biological Activity
5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of herbicidal and pharmaceutical applications. This article delves into its biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a trifluoromethyl group. Its molecular formula is C7H5F3N2I, and it has a molecular weight of approximately 292.03 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. A patent (ES2699299T3) describes various compounds of similar structure being effective as herbicides, suggesting that this compound may also possess this capability. The mechanism often involves inhibition of specific biochemical pathways in plants, such as photosynthesis or amino acid synthesis, leading to plant death .
Case Studies and Research Findings
- Antiviral Activity : A study on related trifluoromethylated compounds demonstrated that they could inhibit viral replication with lower cytotoxicity compared to traditional antiviral agents. This suggests a favorable therapeutic index for compounds like this compound in antiviral applications .
- Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties in vitro. For example, one study found that certain pyridine derivatives exhibited significant cytotoxic effects against Sarcoma 180 cells, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the reactivity of the compound, potentially increasing its interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Iodine | Increases lipophilicity and bioactivity |
| Trifluoromethyl | Enhances potency against cancer and viruses |
| Alkyl groups | Modulates solubility and cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
